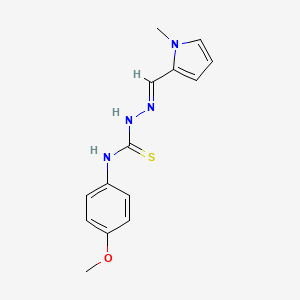
1H-Pyrrole-2-carboxaldehyde, 1-methyl-, 4-(p-methoxyphenyl)thiosemicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole-2-carboxaldehyde, 1-methyl-, 4-(p-methoxyphenyl)thiosemicarbazone: is a complex organic compound that belongs to the class of thiosemicarbazones Thiosemicarbazones are known for their diverse biological activities, including antiviral, antibacterial, and anticancer properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole-2-carboxaldehyde, 1-methyl-, 4-(p-methoxyphenyl)thiosemicarbazone typically involves the reaction of 1H-Pyrrole-2-carboxaldehyde, 1-methyl- with 4-(p-methoxyphenyl)thiosemicarbazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Pyrrole-2-carboxaldehyde, 1-methyl-, 4-(p-methoxyphenyl)thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone group to a thiosemicarbazide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiosemicarbazone group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiosemicarbazides.
Substitution: Various substituted thiosemicarbazones.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a ligand in coordination chemistry to form metal complexes
Biology: In biological research, the compound is investigated for its antimicrobial and antiviral activities. It has shown potential in inhibiting the growth of various bacterial and viral strains.
Medicine: The compound is explored for its anticancer properties
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced conductivity or magnetic properties.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrole-2-carboxaldehyde, 1-methyl-, 4-(p-methoxyphenyl)thiosemicarbazone involves its interaction with various molecular targets. The thiosemicarbazone group can chelate metal ions, which is crucial for its biological activity. In cancer cells, the compound inhibits ribonucleotide reductase, leading to a decrease in DNA synthesis and cell proliferation. The compound may also induce oxidative stress in cells, contributing to its antimicrobial and anticancer effects.
Comparación Con Compuestos Similares
- 1H-Pyrrole-2-carboxaldehyde, 1-methyl-
- 4-(p-Methoxyphenyl)thiosemicarbazide
- Thiosemicarbazones of other aldehydes and ketones
Uniqueness: 1H-Pyrrole-2-carboxaldehyde, 1-methyl-, 4-(p-methoxyphenyl)thiosemicarbazone is unique due to the presence of both the pyrrole and thiosemicarbazone moieties. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. The methoxyphenyl group further enhances its biological activity, differentiating it from other thiosemicarbazones.
Propiedades
Número CAS |
119033-87-3 |
|---|---|
Fórmula molecular |
C14H16N4OS |
Peso molecular |
288.37 g/mol |
Nombre IUPAC |
1-(4-methoxyphenyl)-3-[(E)-(1-methylpyrrol-2-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C14H16N4OS/c1-18-9-3-4-12(18)10-15-17-14(20)16-11-5-7-13(19-2)8-6-11/h3-10H,1-2H3,(H2,16,17,20)/b15-10+ |
Clave InChI |
RBWPBZRESRMQLV-XNTDXEJSSA-N |
SMILES isomérico |
CN1C=CC=C1/C=N/NC(=S)NC2=CC=C(C=C2)OC |
SMILES canónico |
CN1C=CC=C1C=NNC(=S)NC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



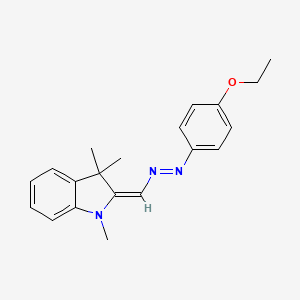



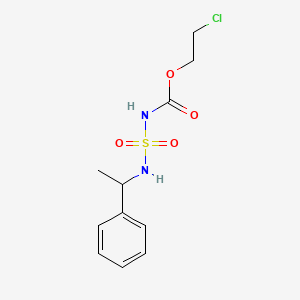


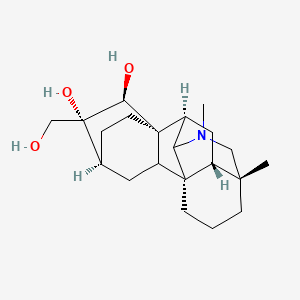
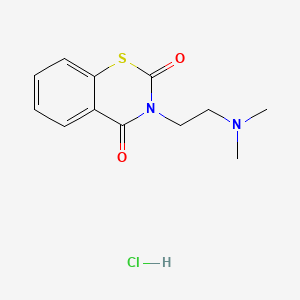
![[(3S,3aR,6S,6aS)-3-[6-(ethylamino)purin-9-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;nitric acid](/img/structure/B15192998.png)

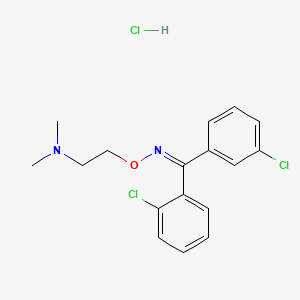
![[(3S,3aR,6S,6aS)-3-morpholin-4-yl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15193029.png)
